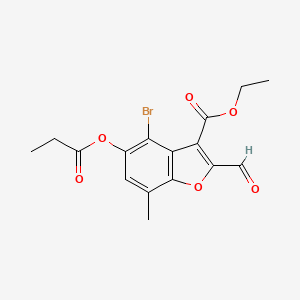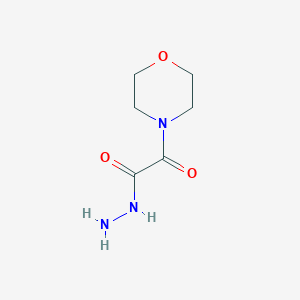
2-Morpholino-2-oxoacetohydrazide
Übersicht
Beschreibung
2-Morpholino-2-oxoacetohydrazide, commonly known as MOAH, is a compound with a significant contribution to pharmaceutical, industrial, and agricultural research. It has a molecular formula of C6H11N3O3 .
Synthesis Analysis
The synthesis of morpholino nucleosides starts from enantiopure glycidol . The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .Molecular Structure Analysis
The molecular structure of 2-Morpholino-2-oxoacetohydrazide contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Chemical Reactions Analysis
The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Morpholino-2-oxoacetohydrazide include a molecular weight of 173.16984 .Wissenschaftliche Forschungsanwendungen
Gene Expression Manipulation
2-Morpholino-2-oxoacetohydrazide, as part of the morpholino oligos (Morpholinos) group, has been instrumental in gene expression studies. Morpholinos, utilized for knocking down gene expression, have been applied in clinical trials, such as for Duchenne muscular dystrophy treatment. These oligos have also shown potential as anti-bioterrorism agents against deadly viruses like Marburg. A significant advancement in their application includes their conjugation with cell-penetrating peptides (CPP), enhancing cellular uptake and efficacy in vivo across various diseases (Moulton, 2013).
Antioxidant Activity Research
Research on 2-morpholino-N-(propane-2-ylidene) acetohydrazide and related compounds has revealed their impact on the electroreduction of oxygen, indicating antioxidant activities. These compounds, characterized by IR and H NMR spectroscopy, show potential in neutralizing active forms of oxygen, a key aspect of antioxidant action (Nurkenov et al., 2018).
Anti-Inflammatory Applications
A series of derivatives of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide have been synthesized for potential use in anti-inflammatory studies. These compounds, originating from morpholine and p-chlorobenzonitrile, have undergone characterization and screening for both in vitro and in vivo anti-inflammatory properties (Somashekhar & Kotnal, 2019).
Antimicrobial Agent Development
The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have been explored for their potential as antimicrobial agents. Compounds like 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones have shown promising results in antimicrobial screening, highlighting the versatility of morpholine derivatives in pharmaceutical research (Sahin et al., 2012).
Diagnostic Tool Development
Morpholinos, including derivatives of 2-Morpholino-2-oxoacetohydrazide, have been applied in diagnostic applications, leveraging their resistance to enzymatic degradation and unique hybridization properties. These applications include biodistribution measurements and label-free detection of nucleic acids, underscoring their utility in molecular diagnostics (Levicky, Koniges, & Tercero, 2017).
Wirkmechanismus
Morpholinos, such as 2-Morpholino-2-oxoacetohydrazide, are used in molecular biology to modify gene expression. They block access of other molecules to small specific sequences of the base-pairing surfaces of RNA . They are used as research tools for reverse genetics by knocking down gene function .
Zukünftige Richtungen
Phosphorodiamidate morpholino oligonucleotides (PMOs), which include 2-Morpholino-2-oxoacetohydrazide, are considered promising antisense drugs. They have high binding affinity to target mRNA, sequence specificity, solubility in water, and low toxicity. Several PMO drugs have been approved and more are expected in the future . The development of efficient synthetic approaches for PMOs is required for the availability of antisense therapy to patients .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-2-oxoacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-8-5(10)6(11)9-1-3-12-4-2-9/h1-4,7H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFZCZNJROEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

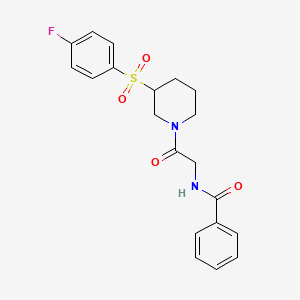
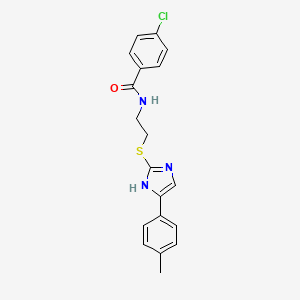

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2905043.png)

![benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2905045.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2905046.png)
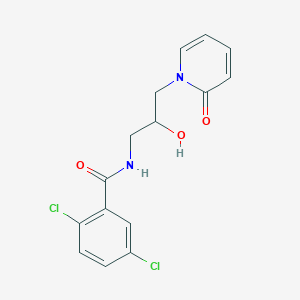
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate](/img/structure/B2905049.png)
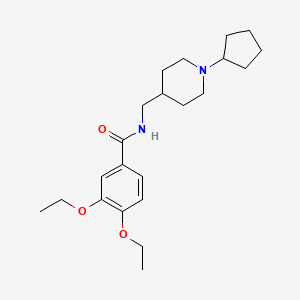
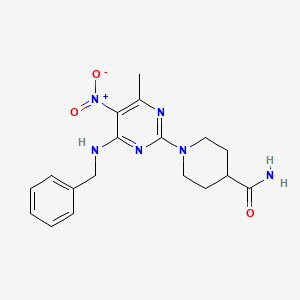
![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)
